molecular formula C13H13ClN2O3 B12935590 Ethyl 4-chloro-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate

Ethyl 4-chloro-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12935590
M. Wt: 280.70 g/mol
InChI Key: BZXOLWIVDPWDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a chloro group, a methoxyphenyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or demethoxylated products.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce ethyl 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate.

Scientific Research Applications

Ethyl 4-chloro-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The chloro and methoxyphenyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate
  • Ethyl 4-chloro-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
  • Ethyl 4-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 4-chloro-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can lead to different biological activities and applications.

Properties

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

ethyl 4-chloro-1-(4-methoxyphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H13ClN2O3/c1-3-19-13(17)12-11(14)8-16(15-12)9-4-6-10(18-2)7-5-9/h4-8H,3H2,1-2H3

InChI Key

BZXOLWIVDPWDIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1Cl)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.